5-Pentadécylresorcinol

Vue d'ensemble

Description

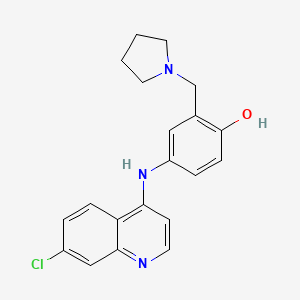

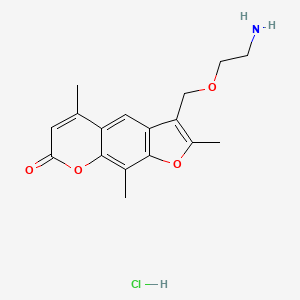

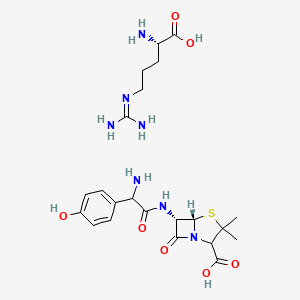

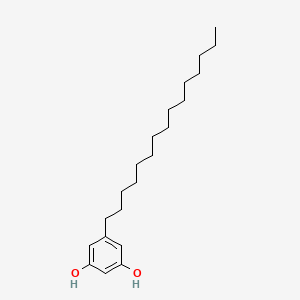

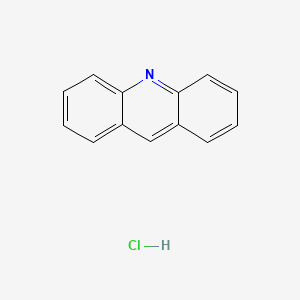

L'adipostatine A, également connue sous le nom de 5-pentadecylbenzène-1,3-diol, est un alkylrésorcinol, un type de lipide phénolique composé de longues chaînes aliphatiques et de cycles phénoliques. Sa structure chimique est similaire à celle de l'urushiol, l'irritant présent dans le sumac vénéneux. L'adipostatine A peut être trouvée dans les fruits du Ginkgo biloba, les Streptomyces cyaneus, la liqueur de noix de cajou, Anacardium othonianum et Ardisia elliptica .

Applications De Recherche Scientifique

L'adipostatine A a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les lipides phénoliques et leur réactivité.

Biologie : Étudié pour son rôle d'inhibiteur de la glycérol-3-phosphate déshydrogénase, qui est impliquée dans le métabolisme des lipides.

Médecine : Exploré pour ses propriétés anticancéreuses potentielles et sa capacité à prévenir l'accumulation de triglycérides dans les cellules.

Industrie : Utilisé dans le développement de composés bioactifs et comme produit naturel dans diverses formulations .

5. Mécanisme d'action

L'adipostatine A exerce ses effets principalement en inhibant la glycérol-3-phosphate déshydrogénase. Cette enzyme joue un rôle crucial dans la voie glycolytique et le métabolisme des lipides. En inhibant cette enzyme, l'adipostatine A empêche la conversion du glycérol-3-phosphate en dihydroxyacétone phosphate, réduisant ainsi l'accumulation de triglycérides dans les cellules. Ce mécanisme est particulièrement pertinent dans le contexte des troubles métaboliques et du cancer .

Composés similaires :

Adipostatine B : Un autre alkylrésorcinol ayant une structure similaire mais une longueur de chaîne alkyle différente.

Urushiol : Chimiquement similaire mais présent dans le sumac vénéneux et connu pour ses propriétés irritantes.

Bilobol : Un composé apparenté présent dans le Ginkgo biloba ayant des activités biologiques similaires.

Unicité : L'adipostatine A est unique en raison de son action inhibitrice spécifique sur la glycérol-3-phosphate déshydrogénase et de sa présence dans diverses sources naturelles. Sa capacité à prévenir l'accumulation de triglycérides et ses propriétés anticancéreuses potentielles en font un composé d'intérêt significatif à la fois en recherche scientifique et dans les applications industrielles .

Mécanisme D'action

Target of Action

The primary target of 5-Pentadecylresorcinol , also known as Adipostatin A , is glycerol-3-phosphate dehydrogenase (GPDH) . GPDH is an enzyme that plays a crucial role in lipid metabolism, specifically in the glycerol phosphate shuttle and triglyceride synthesis.

Mode of Action

Adipostatin A acts as an inhibitor of GPDH . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate. This inhibition disrupts the normal metabolic processes that the enzyme is involved in.

Biochemical Pathways

By inhibiting GPDH, Adipostatin A affects the glycerol phosphate shuttle and triglyceride synthesis pathways . The glycerol phosphate shuttle is important for transferring reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. Disruption of this pathway can affect energy production in the cell. On the other hand, inhibition of triglyceride synthesis can lead to a decrease in fat storage in adipose tissue.

Result of Action

The inhibition of GPDH by Adipostatin A can lead to a decrease in triglyceride accumulation in cells . This could potentially be used to regulate lipid metabolism in conditions such as obesity or metabolic syndrome.

Analyse Biochimique

Biochemical Properties

5-Pentadecylresorcinol is a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor . GPDH is an enzyme that plays a crucial role in lipid metabolism. By inhibiting GPDH, 5-Pentadecylresorcinol can potentially influence lipid metabolism and glycemic control .

Cellular Effects

5-Pentadecylresorcinol has been found to have significant effects on various types of cells. For instance, it has been shown to prevent triglyceride accumulation in 3T3-L1 cells, a mouse cell line used as a model for studying adipocyte differentiation . It also shows good larvicidal activity against Aedes aegypti . Furthermore, it has been observed to cause apoptosis in hepatocellular carcinoma cell lines .

Molecular Mechanism

The molecular mechanism of 5-Pentadecylresorcinol involves its role as a GPDH inhibitor . By inhibiting this enzyme, it can prevent the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate in the glycolysis pathway, thereby influencing lipid metabolism and glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-Pentadecylresorcinol has been observed to depress growth through a depression of food intake in male weanling rats . Approximately 70% of the growth depression was attributed to decreased food intake, and 30% was due to a toxic effect of 5-Pentadecylresorcinol .

Dosage Effects in Animal Models

In animal models, the effects of 5-Pentadecylresorcinol vary with different dosages. For instance, in a study involving mice fed a high-fat diet, supplementation with 5-Pentadecylresorcinol was found to decrease blood glucose levels .

Metabolic Pathways

5-Pentadecylresorcinol is involved in the glycolysis pathway as a GPDH inhibitor . By inhibiting GPDH, it can influence the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, thereby affecting lipid metabolism and glycemic control .

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

Given its lipophilic nature and its role as a GPDH inhibitor, it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'adipostatine A peut être synthétisée par diverses méthodes. Une approche courante implique la condensation du résorcinol avec un halogénure d'alkyle à longue chaîne en conditions basiques. Cette réaction nécessite généralement une base forte telle que le carbonate de potassium et un solvant aprotique polaire comme le diméthylsulfoxyde. La réaction est réalisée à des températures élevées pour faciliter la formation de l'alkylrésorcinol .

Méthodes de production industrielle : La production industrielle de l'adipostatine A implique souvent l'extraction à partir de sources naturelles telles que la liqueur de noix de cajou ou les Streptomyces cyaneus. L'extrait brut est soumis à plusieurs étapes de chromatographie sur gel de silice, Sephadex LH-20 et chromatographie préparative C-18 pour isoler et purifier l'adipostatine A .

Analyse Des Réactions Chimiques

Types de réactions : L'adipostatine A subit diverses réactions chimiques, notamment :

Oxydation : L'adipostatine A peut être oxydée pour former des quinones.

Réduction : Les groupes phénoliques peuvent être réduits pour former les hydroquinones correspondantes.

Substitution : Les groupes hydroxyle peuvent subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des électrophiles comme les chlorures d'acyle ou les halogénures d'alkyle sont utilisés en présence d'une base.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Formation d'hydroquinones.

Substitution : Formation de dérivés alkylés ou acylés.

Comparaison Avec Des Composés Similaires

Adipostatin B: Another alkylresorcinol with a similar structure but different alkyl chain length.

Urushiol: Chemically similar but found in poison ivy and known for its irritant properties.

Bilobol: A related compound found in Ginkgo biloba with similar biological activities.

Uniqueness: Adipostatin A is unique due to its specific inhibitory action on glycerol-3-phosphate dehydrogenase and its presence in a variety of natural sources. Its ability to prevent triglyceride accumulation and its potential anti-cancer properties make it a compound of significant interest in both scientific research and industrial applications .

Propriétés

IUPAC Name |

5-pentadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVSCMOUFCNCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062875 | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3158-56-3 | |

| Record name | 5-Pentadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pentadecylresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 5-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PENTADECYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1FU33YCG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 - 96 °C | |

| Record name | Adipostatin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)